- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

58-68-4 structure
Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
Número CAS:58-68-4
MF:C21H29N7O14P2
Megavatios:665.440986394882
MDL:MFCD00171241
CID:368338
PubChem ID:439153
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Propiedades químicas y físicas
Nombre e identificación
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- dihydronicotinamide-adenine dinucleotide
- Reduced nicotinamide-adenine dinucleotide
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- β- NADH
- β-DPNH
- Reduced nicotinamide-adenine dinucleotide (NADH)
- Reduced nicotinamide-adenine dinucleotide
- Reduced nicotinamide adenine diphosphate
- Reduced diphosphopyridine nucleotide
- Reduced codehydrogenase I
- Nicotinamide-adenine dinucleotide, reduced
- Nicotinamide adenine dinucleotide 2 (reduced form)
- NADH
- N 8129
- ENADA
- Dihydronicotinamide mononucleotide
- Dihydronicotinamide adenine dinucleotide
- Dihydrocozymase
- Dihydrocodehydrogenase I
- DPNH
- Cozymase I, reduced
- Coenzyme I, reduced
- Codehydrogenase I, reduced
- Codehydrase I, reduced
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- Coenzyme I, reduced
- NAD-reduced
- dihydrodiphosphopyridine nucleotide
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- nadh hydride
- Codehydrogenase I, reduced
- bmse000054
- C00004
- NADH
- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
- CHEBI:16908
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
- D0B8SV
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- SCHEMBL8187
- CHEMBL1234616
- nicotinamide adenine dinucleotide (reduced)
- NADH [WHO-DD]
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- 4J24DQ0916
- dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DB00157
- Dihydrocozymase
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DPNH
- UNII-4J24DQ0916
- 606-68-8
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- NADH2
- Nicotinaminde-Adenine-Dinucleotide
- Q26987453
- Reduced Nicotinamide Adenine Dinucleotide
- beta-NADH
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- diphosphopyridine nucleotide reduced
- C21H29N7O14P2
- Nicotinamide adenine dinucleotide, reduced form
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
- b-NADH
- Dihydronicotinamide mononucleotide
- Nicotinamide-adenine dinucleotide, reduced
- C21-H29-N7-O14-P2.2Na
- C21-H29-N7-O14-P2
- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
- EINECS 200-393-0
- b-dpnh
- coenzyme-I
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
- cent-dpnh
- Codehydrase I, reduced
- Reduced codehydrogenase I
- Nicotinamide - adenine dinucleotide, reduced
- beta-DPNH
- BOPGDPNILDQYTO-NNYOXOHSSA-N
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- EN300-19742425
- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- 58-68-4
- NADH+H+
- NAD REDUCED FORM [MI]
- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
- Dihydrocodehydrogenase I
- Cozymase I, reduced
- DTXSID30889320
- GTPL4487
- NAD reduced form
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- ENADA
- Diphosphopyridine nucleotide,reduced form
- Reduced diphosphopyridine nucleotide
- C21H29N7O14P2.2Na
- Reduced nicotinamide adenine diphosphate
- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- N 8129
- Nicotinamide adenine dinucleotide (reduced form)
- Reduced nicotinamide-adenine dinucleotide (NADH)
- β-DPNH
- β-NADH
- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
- NADH dianion
- BRD-A84188517-304-01-1
- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- HY-113355
- CS-0062281
-
- MDL: MFCD00171241
- Renchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- Clave inchi: BOPGDPNILDQYTO-NNYOXOHSSA-N
- Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Atributos calculados
- Calidad precisa: 665.12477262g/mol
- Masa isotópica única: 665.12477262g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 19
- Recuento de átomos pesados: 44
- Cuenta de enlace giratorio: 11
- Complejidad: 1230
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -5.7
- Superficie del Polo topológico: 318Ų
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19742425-0.05g |
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |
58-68-4 | 95.0% | 0.05g |
$2755.0 | 2024-12-02 |
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1S:H2O, 16 h, 50°C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referencia
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Referencia
- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysisJournal of the American Chemical Society, 2020, 142(13), 5958-5963,
Métodos de producción 7
Condiciones de reacción
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Referencia
- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition FeaturesChemistry - A European Journal, 2019, 25(17), 4379-4389,
Métodos de producción 8
Condiciones de reacción
1.116 h, 95°C
Referencia
- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Referencia
- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH AnaloguesAngewandte Chemie, 2018, 57(42), 13825-13828,
Métodos de producción 11
Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Referencia
- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticlesSustainable Energy & Fuels, 2022, 6(10), 2581-2592,
Métodos de producción 12
Condiciones de reacción
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Referencia
- Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living CellsChemistry - A European Journal, 2020, 26(20), 4489-4495,
Métodos de producción 13
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Referencia
- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by FormateInorganic Chemistry, 2020, 59(20), 14944-14953,
Métodos de producción 16
Condiciones de reacción
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Referencia
- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2ACS Catalysis, 2021, 11(1), 283-289,
Métodos de producción 17
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Referencia
- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor RegenerationACS Catalysis, 2019, 9(12), 11492-11501,
Métodos de producción 20
Métodos de producción 21
Métodos de producción 22
Condiciones de reacción
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referencia
- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformationsReaction Chemistry & Engineering, 2023, 8(5), 1072-1082,
Métodos de producción 23
Condiciones de reacción
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Referencia
- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticlesNew Journal of Chemistry, 2021, 45(35), 15748-15752,
Métodos de producción 24
Métodos de producción 25
Condiciones de reacción
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Referencia
- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+Dalton Transactions, 2019, 48(35), 13143-13148,
Métodos de producción 26
Condiciones de reacción
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Referencia
- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4,
Métodos de producción 27
Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
1.215 min
Referencia
- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separationCatalysis Science & Technology, 2019, 9(8), 1911-1921,
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials
- Adenosine 5'-Triphosphate
- β-Nicotinamide Mononucleotide
- 2-Ketoglutaric acid
- Sodium bicarbonate
- b-Nicotinamide Adenine Dinucleotide
- Glycerol
- (E)-Cinnamaldehyde
- β-NADPH-d4
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products
- Dihydroxyacetone (96-26-4)
- 3-Phenylpropanal (104-53-0)
- L-Glutamic acid (56-86-0)
- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)
- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)
- Cyclic AMP (60-92-4)
- Nicotinamide (98-92-0)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)
- Adenosine-2'-monophosphate (130-49-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- β-NADPH-d4 (53-57-6)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Literatura relevante
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) Productos relacionados
- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 1805065-31-9(2,3-Dimethyl-5-methoxybenzoyl chloride)
- 1417789-61-7((S)-3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride)
- 870-74-6(Acetylacetone imide)
- 1187928-03-5((R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine)
- 1782625-44-8(4-1-(3-fluoro-2-methoxyphenyl)ethylpiperidine)
- 2172609-20-8(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-methoxybutanoic acid)
- 1266546-81-9(5-O-Tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxofuranose)
- 1805770-07-3(1-Bromo-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one)
Proveedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
